![molecular formula C17H18O5 B1248940 (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one is a natural product found in Guanomyces polythrix with data available.
Scientific Research Applications
Phytotoxicity Studies
A study by Macías et al. (2001) revealed that compounds including (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one, isolated from the fungus Guanomyces polythrix, exhibit significant phytotoxic effects. These compounds inhibited radicle growth in weed seedlings and interacted with calmodulins from spinach and bovine brain, suggesting their potential as bioherbicides or in plant growth regulation research (Macías et al., 2001).
Marine Fungal Compounds and Biological Activity
Another study by Zhang et al. (2007) identified similar compounds from the marine alga-derived fungus Aspergillus niger. These compounds did not show significant cytotoxic effects against certain tumor cell lines but demonstrated weak antifungal activity and moderate DPPH scavenging activity. This suggests a potential role in antimicrobial and antioxidant research (Zhang, Li, & Wang, 2007).
Enzyme Interaction Studies
Research by Mata et al. (2003) explored the impact of phytotoxins from Guanomyces polytrix on calmodulin (CaM)-dependent enzymes. Compounds including (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one inhibited the activation of cyclic nucleotide phosphodiesterase and nicotinamide adenine dinucleotide kinase in the presence of CaM. This indicates potential applications in studying CaM inhibitors and their role in cellular processes (Mata et al., 2003).
Chemical Synthesis and Characterization
There are several studies focused on the synthesis and characterization of similar naphthopyran compounds. Giles et al. (1994) described the stereoselective conversion of naphthalenic precursors into related naphthopyrans, contributing to the methodology of synthesizing these compounds for various applications (Giles, Green, Knight, Son, & Yorkea, 1994). Priestap (1986) conducted NMR spectroscopy on naphtho-γ-pyrones, providing important data for the structural elucidation of these compounds (Priestap, 1986).
properties
Product Name |
(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2S,3R)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C17H18O5/c1-8-9(2)22-13-6-10-5-11(20-3)7-12(21-4)14(10)17(19)15(13)16(8)18/h5-9,19H,1-4H3/t8-,9+/m1/s1 |
InChI Key |
DALYWWKMTCBVOR-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC3=CC(=CC(=C3C(=C2C1=O)O)OC)OC)C |
Canonical SMILES |
CC1C(OC2=CC3=CC(=CC(=C3C(=C2C1=O)O)OC)OC)C |
synonyms |
(2,3)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydro-4H-naphtho(2,3-b)-pyran-4-one (2S,3R)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydro-4H-naphtho(2,3-b)-pyran-4-one H-DDD-NP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



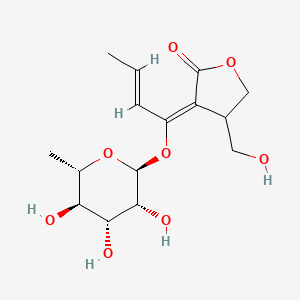
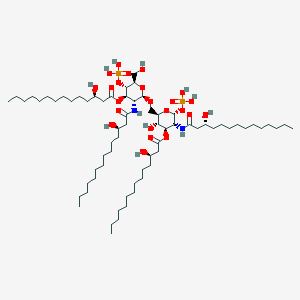
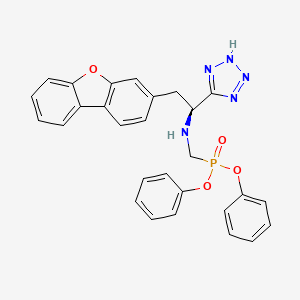
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)
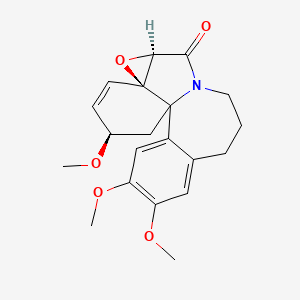

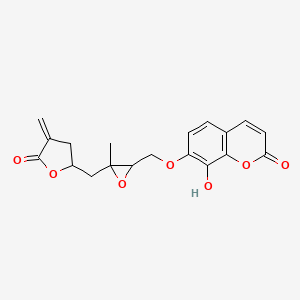
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1248868.png)
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248869.png)
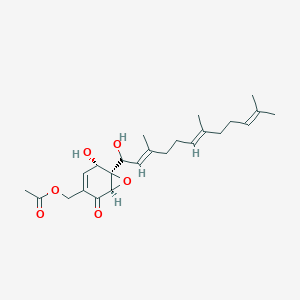


![[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1248877.png)
